1-(4-Chloro-2-fluorophenyl)-3-(2-fluorophenyl)urea
Description
1-(4-Chloro-2-fluorophenyl)-3-(2-fluorophenyl)urea is an organic compound characterized by the presence of chloro and fluoro substituents on its phenyl rings
Properties
IUPAC Name |
1-(4-chloro-2-fluorophenyl)-3-(2-fluorophenyl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClF2N2O/c14-8-5-6-12(10(16)7-8)18-13(19)17-11-4-2-1-3-9(11)15/h1-7H,(H2,17,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLUDNNPBVNTMAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)NC2=C(C=C(C=C2)Cl)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClF2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chloro-2-fluorophenyl)-3-(2-fluorophenyl)urea typically involves the reaction of 4-chloro-2-fluoroaniline with 2-fluorophenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired urea derivative. The process can be summarized as follows:
Step 1: Preparation of 4-chloro-2-fluoroaniline by halogenation of aniline.
Step 2: Reaction of 4-chloro-2-fluoroaniline with 2-fluorophenyl isocyanate in an appropriate solvent, such as dichloromethane, under reflux conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Chloro-2-fluorophenyl)-3-(2-fluorophenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding nitro derivatives.
Reduction: Reduction reactions can convert the compound into amine derivatives using reducing agents like lithium aluminum hydride.
Substitution: The chloro and fluoro substituents can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or nitric acid.
Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Sodium methoxide or potassium tert-butoxide.
Major Products:
Oxidation: Nitro derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenylureas.
Scientific Research Applications
1-(4-Chloro-2-fluorophenyl)-3-(2-fluorophenyl)urea has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly as inhibitors of specific enzymes.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(4-Chloro-2-fluorophenyl)-3-(2-fluorophenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and subsequent catalytic activity. This inhibition can lead to various biological effects, depending on the target enzyme or pathway involved.
Comparison with Similar Compounds
- 1-(4-Chloro-2-methylphenyl)-3-(2-fluorophenyl)urea
- 1-(4-Chloro-2-fluorophenyl)-3-(2-chlorophenyl)urea
- 1-(4-Chloro-2-fluorophenyl)-3-(2-methylphenyl)urea
Uniqueness: 1-(4-Chloro-2-fluorophenyl)-3-(2-fluorophenyl)urea is unique due to the presence of both chloro and fluoro substituents on its phenyl rings. This combination of substituents can influence the compound’s reactivity, stability, and biological activity, making it distinct from other similar compounds.
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